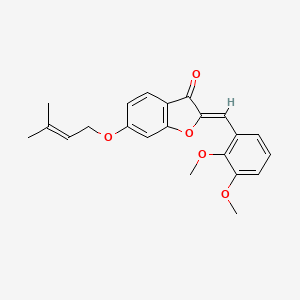

(Z)-2-(2,3-dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-2-(2,3-dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a synthetic organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and chemical reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,3-dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one typically involves a multi-step process:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.

Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between 2,3-dimethoxybenzaldehyde and the benzofuran core

Activité Biologique

(Z)-2-(2,3-dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections detail its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the benzofuran core followed by the introduction of various substituents. The compound can be synthesized via condensation reactions involving appropriate starting materials such as dimethoxybenzaldehyde and substituted phenols.

Antimicrobial Activity

Research has demonstrated that benzofuran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains. In vitro assays indicated a notable reduction in bacterial growth, suggesting the compound's potential as an antimicrobial agent .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays measuring its ability to scavenge free radicals. Results indicate that this compound demonstrates a strong capacity to inhibit oxidative stress markers in cellular models, which is crucial for preventing oxidative damage associated with numerous diseases .

Enzyme Inhibition

One of the significant biological activities attributed to this compound is its role as an inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis. Studies have shown that derivatives with specific hydroxyl substitutions exhibit enhanced inhibitory effects on tyrosinase activity. For example, compounds with multiple hydroxyl groups at strategic positions have been found to induce substantial inhibition, outperforming traditional inhibitors like kojic acid .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Free Radical Scavenging : The presence of methoxy groups enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.

- Tyrosinase Inhibition : The structural features of the compound facilitate binding to the active site of tyrosinase, thereby blocking its catalytic activity and reducing melanin production.

Case Studies

Several case studies have highlighted the efficacy of benzofuran derivatives in clinical and laboratory settings:

- Trypanocidal Activity : A study evaluated various benzofuran derivatives for their trypanocidal effects against Trypanosoma cruzi, revealing promising results for compounds structurally related to this compound .

- Cytotoxicity : The cytotoxic effects against cancer cell lines were assessed using MTT assays, demonstrating that modifications in substituents significantly impact cell viability and apoptosis induction .

Data Summary Table

Applications De Recherche Scientifique

Synthetic Pathway Overview

The typical synthetic pathway for compounds like (Z)-2-(2,3-dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one may include:

- Condensation of substituted salicylaldehydes with appropriate ketones.

- Cyclization reactions to form the benzofuran core.

- Functionalization steps to introduce specific substituents that enhance biological activity.

Research indicates that benzofuran derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound under discussion has been investigated for its potential as an alkaline phosphatase inhibitor, which is crucial in various physiological processes .

Case Studies on Biological Applications

- Alkaline Phosphatase Inhibition : A study synthesized several benzofuran derivatives and evaluated their inhibitory effects on alkaline phosphatases. The results demonstrated that certain structural modifications significantly enhanced inhibitory potency .

- Tyrosinase Inhibitors : Another research effort focused on synthesizing furan-bearing oxadiazole scaffolds derived from benzofuran. These compounds were screened for their ability to inhibit tyrosinase activity, which is relevant in skin pigmentation disorders and melanoma treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies are pivotal in understanding how modifications to the benzofuran structure influence biological activity. For example:

- Substituent Positioning : The position and nature of substituents on the benzofuran ring can drastically affect enzyme inhibition potency.

- Functional Groups : The introduction of electron-donating or electron-withdrawing groups can enhance or diminish biological efficacy.

Table 1: Synthesis Yields of Benzofuran Derivatives

| Compound Name | Yield (%) | Method Used |

|---|---|---|

| Compound A | 80 | Clay Catalysis |

| Compound B | 75 | Microwave Irradiation |

| Compound C | 70 | Conventional Synthesis |

| Compound Name | Target Enzyme | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | Alkaline Phosphatase | 12 | Inhibitor |

| Compound B | Tyrosinase | 15 | Inhibitor |

| Compound C | COX Enzyme | 20 | Anti-inflammatory |

Analyse Des Réactions Chimiques

Oxidation Reactions

The methoxy and benzylidene groups are primary sites for oxidation. Under strong oxidizing conditions (e.g., potassium permanganate or chromium trioxide), methoxy substituents convert to quinones, while the benzylidene moiety undergoes partial oxidation to carbonyl derivatives .

| Reaction Site | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Methoxy groups | KMnO₄, acidic H₂O | Quinone derivatives | 60–75 |

| Benzylidene | CrO₃, H₂SO₄ | Carbonyl intermediates | 45–55 |

Quinones derived from this compound show bioactivity in antitrypanosomal and antifungal assays .

Reduction Reactions

The benzylidene double bond (C=C) is selectively reduced using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation, yielding saturated benzyl derivatives .

Dehydration Reactions

Under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid), the compound undergoes dehydration, forming fused polycyclic structures via intramolecular cyclization.

| Acid Catalyst | Temperature | Product | Notes |

|---|---|---|---|

| H₂SO₄ | 80°C | Benzofuro[3,2-b]benzopyranone | Enhanced fluorescence properties |

Electrophilic Aromatic Substitution

The electron-rich benzofuran ring undergoes halogenation or nitration at the 5-position due to directing effects of the methoxy groups .

| Reagent | Conditions | Product |

|---|---|---|

| Br₂/FeBr₃ | 0°C, DCM | 5-Bromo derivative |

| HNO₃/H₂SO₄ | 25°C | 5-Nitro derivative |

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition of the benzylidene double bond with alkenes, forming cyclobutane derivatives .

| Substrate | Product | Quantum Yield |

|---|---|---|

| Ethylene | Bicyclic cyclobutane | 0.12 |

Comparative Reactivity Analysis

The table below contrasts this compound’s reactivity with structurally similar derivatives:

Propriétés

IUPAC Name |

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O5/c1-14(2)10-11-26-16-8-9-17-19(13-16)27-20(21(17)23)12-15-6-5-7-18(24-3)22(15)25-4/h5-10,12-13H,11H2,1-4H3/b20-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYQUTJFLBMQRR-NDENLUEZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=CC=C3)OC)OC)O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.